molecular formula C24H23N3OS B15008103 3-[(dibenzylamino)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole-2(3H)-thione

3-[(dibenzylamino)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole-2(3H)-thione

Cat. No.: B15008103
M. Wt: 401.5 g/mol
InChI Key: XUBVSACACRSNFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Dibenzylamino)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole-2(3H)-thione is a heterocyclic compound that belongs to the class of 1,3,4-oxadiazoles. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and antiviral properties . The presence of the oxadiazole ring, along with the dibenzylamino and methylphenyl groups, contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(dibenzylamino)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole-2(3H)-thione typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of hydrazides with carbon disulfide in the presence of a base.

    Introduction of the Dibenzylamino Group: The dibenzylamino group can be introduced through a Mannich reaction, where formaldehyde and dibenzylamine are reacted with the oxadiazole derivative.

    Substitution with Methylphenyl Group: The methylphenyl group can be introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the thione group is converted to a sulfoxide or sulfone.

    Reduction: Reduction reactions can convert the oxadiazole ring to a more reduced form, such as a hydrazine derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dibenzylamino or methylphenyl groups are replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted oxadiazole derivatives.

Scientific Research Applications

3-[(Dibenzylamino)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole-2(3H)-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(dibenzylamino)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole-2(3H)-thione involves its interaction with biological targets such as enzymes and receptors. The oxadiazole ring can interact with the active sites of enzymes, inhibiting their activity. The dibenzylamino and methylphenyl groups can enhance the binding affinity and specificity of the compound to its targets.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazoles: These compounds also contain an oxadiazole ring but differ in the position of the nitrogen atoms.

    1,3,4-Thiadiazoles: Similar structure but with a sulfur atom replacing the oxygen in the oxadiazole ring.

    1,3,4-Triazoles: Contain three nitrogen atoms in the ring instead of two.

Uniqueness

3-[(Dibenzylamino)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole-2(3H)-thione is unique due to the combination of the oxadiazole ring with the dibenzylamino and methylphenyl groups, which confer specific chemical and biological properties that are not present in other similar compounds.

Properties

Molecular Formula

C24H23N3OS

Molecular Weight

401.5 g/mol

IUPAC Name

3-[(dibenzylamino)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole-2-thione

InChI

InChI=1S/C24H23N3OS/c1-19-12-14-22(15-13-19)23-25-27(24(29)28-23)18-26(16-20-8-4-2-5-9-20)17-21-10-6-3-7-11-21/h2-15H,16-18H2,1H3

InChI Key

XUBVSACACRSNFL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=S)O2)CN(CC3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.